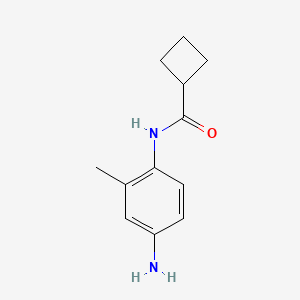

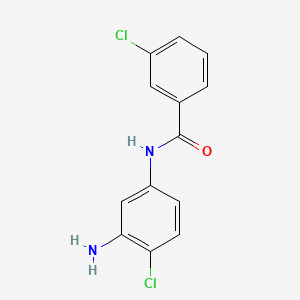

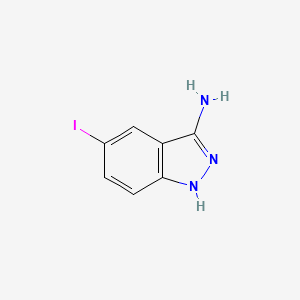

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Amino-4-chlorophenyl) acylamides” are used as intermediates for producing disperse textile dyes and couplers for color photography . “N-(3-Amino-4-chlorophenyl)propanamide” is another compound that has been studied .

Synthesis Analysis

The synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Molecular Structure Analysis

The molecular formula of “N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide” is C15H15ClN2O, with a molecular weight of 274.75 . The molecular formula of “N-(3-Amino-4-chlorophenyl)propanamide” is C9H11ClN2O, with a molecular weight of 198.649 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” is the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride .Physical And Chemical Properties Analysis

The density of “N-(3-Amino-4-chlorophenyl)propanamide” is 1.3±0.1 g/cm3, and its boiling point is 397.3±32.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Photodegradation Studies

- Research demonstrates that N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide can be used in studies of drug photodegradation. For instance, moclobemide's photodegradation in methanolic media leads to the formation of 4-chlorobenzamide as a major degradation product. This process was investigated using Ultra-High-Performance Liquid Chromatography (UHPLC)/MS/MS and spectrophotometry in the UV region, providing valuable insights into the degradation pathways of pharmaceutical compounds (Skibiński & Komsta, 2012).

Environmental Impact Studies

- The compound has been identified in environmental impact studies. For example, it was found as a degradation product of certain insecticides used in agriculture and forestry. The presence and concentration of this compound are significant due to its potential environmental impact, including carcinogenicity concerns (Lu, Zhou, & Liu, 2004).

Anticonvulsant Activity

- N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide-related compounds have been synthesized and evaluated for their anticonvulsant activity. Such studies are critical in the development of new therapeutic agents for treating epilepsy and related disorders (Srivastava & Pandeya, 1993).

Chemical Synthesis and Characterization

- The compound is involved in the synthesis and structural studies of various chemicals. Its properties and derivatives have been characterized using techniques like X-ray diffraction, IR, and NMR, which are vital for understanding the chemical and physical properties of new compounds (Cabezas et al., 1988).

Antimicrobial Studies

- Derivatives of N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide have been synthesized and screened for antimicrobial activity. Such studies are significant for the development of new antibacterial and antifungal agents (Kubba & Rahim, 2018).

Catalysis Research

- The compound has been used in studies involving Cobalt(III)-catalyzed annulations, demonstrating its role in facilitating chemical reactions, which is crucial in the development of synthetic methodologies for organic compounds (Muniraj & Prabhu, 2019).

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWUSVCXQUGNCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-chlorophenyl)-4-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)